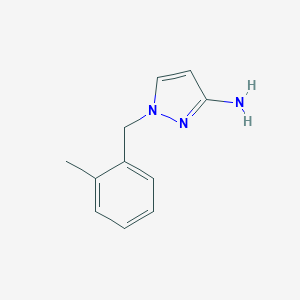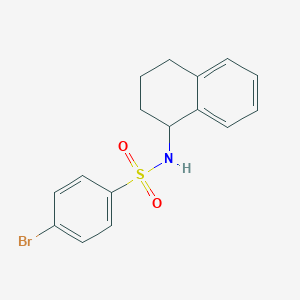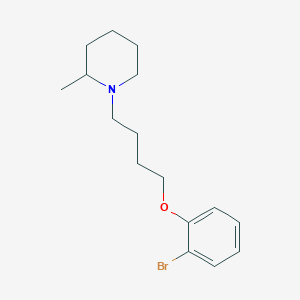
2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide, also known as ADPTC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and material science.
科学的研究の応用
2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide has shown potential applications in various fields of scientific research, including medicine, material science, and analytical chemistry. In medicine, 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In material science, 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices. In analytical chemistry, 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide has been used as a derivatizing agent for the analysis of amino acids and peptides.
作用機序
The mechanism of action of 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide has been shown to have both biochemical and physiological effects. In vitro studies have shown that 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide has been shown to have antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases. However, the physiological effects of 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide in vivo are not well understood and require further research.
実験室実験の利点と制限
One advantage of using 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. In addition, 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide has shown potential applications in various fields of scientific research, including medicine and material science. However, one limitation of using 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide. In medicine, further studies are needed to determine the efficacy and safety of 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide as an anticancer agent in vivo. In material science, further research is needed to explore the potential applications of 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide in electronic devices. In analytical chemistry, further studies are needed to optimize the use of 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide as a derivatizing agent for the analysis of amino acids and peptides.
合成法
The synthesis of 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide involves the reaction of 2-aminothiophene with acetic anhydride, followed by the reaction of the resulting compound with diethylamine and benzophenone. The final product is obtained through purification using column chromatography.
特性
分子式 |
C17H20N2O2S |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
2-acetamido-N,N-diethyl-4-phenylthiophene-3-carboxamide |
InChI |
InChI=1S/C17H20N2O2S/c1-4-19(5-2)17(21)15-14(13-9-7-6-8-10-13)11-22-16(15)18-12(3)20/h6-11H,4-5H2,1-3H3,(H,18,20) |
InChIキー |
RUDSSILHSDPLMR-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C |
正規SMILES |
CCN(CC)C(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-bromo-2-naphthyl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B276727.png)
![N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B276728.png)

![4-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B276737.png)

![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]propanamide](/img/structure/B276741.png)



![Ethyl 5-(aminocarbonyl)-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B276747.png)

![2-(isopropylthio)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B276753.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B276756.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B276757.png)